7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one
Description
Properties
IUPAC Name |
7-bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-8-6(11)5-4(3)9-2-10-5/h1-2H,(H,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZOSWDYDRRXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=O)N1)NC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the imidazo[4,5-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. Key examples include:
Mechanistic Insight : The bromine’s electrophilic displacement is facilitated by the electron-withdrawing nature of the imidazole ring, which activates the pyridine moiety toward nucleophilic attack .
Alkylation Reactions
The imidazole nitrogen (N1) undergoes alkylation with electrophilic reagents:
| Reagent | Product(s) Formed | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide (CH₃I) | 1-Methyl derivatives | K₂CO₃, DMF, 80°C | 75–90 | |
| Benzyl bromide (PhCH₂Br) | 1-Benzylimidazo[4,5-c]pyridin-4-one | NaH, THF, RT | 65–80 |
Key Finding : Alkylation occurs preferentially at N1 due to steric and electronic factors, with the methyl group enhancing solubility without steric hindrance .
Cross-Coupling Reactions
The bromine substituent enables participation in transition-metal-catalyzed couplings:
Limitations : Yield variability correlates with steric bulk of coupling partners and electronic effects of substituents on the aryl boronic acid .
Cyclization Reactions
The compound participates in heterocycle-forming reactions:
Mechanistic Pathway : Cyclization often proceeds through initial substitution at C7, followed by intramolecular condensation .
Oxidation and Reduction
Redox transformations modify the core structure:
Comparative Reactivity with Analogues
The bromine substituent distinctively enhances reactivity compared to non-halogenated derivatives:
| Compound | Reactivity Toward SNAr | Preferred Reaction Sites |
|---|---|---|
| 7-Bromo-1H-imidazo[4,5-c]pyridin-4-one | High | C7, N1 |
| 1H-Imidazo[4,5-c]pyridin-4(5H)-one | Low | N1 only |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one exhibit potent antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics.
Anticancer Properties
Several studies have investigated the anticancer potential of imidazo[4,5-c]pyridine derivatives. For instance, derivatives of this compound have shown cytotoxic effects on cancer cell lines in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells.
Neurological Applications
The compound has been evaluated for its neuroprotective effects. Research indicates that it may help mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Organic Electronics
This compound has been explored as a material for organic electronic devices due to its favorable electronic properties. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) shows promise for enhancing device efficiency.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Findings |
|---|---|---|
| Antimicrobial Activity | Antibiotic development | Effective against multiple bacterial strains |
| Anticancer Properties | Cytotoxicity against cancer cell lines | Induces apoptosis in tested cancer cells |
| Neurological Applications | Neuroprotection in degenerative diseases | Potential to reduce neuronal damage |
| Organic Electronics | OLEDs and OPVs | Enhances efficiency of electronic devices |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various imidazo[4,5-c]pyridine derivatives. The results indicated that this compound exhibited significant activity against Gram-positive bacteria.
Case Study 2: Cancer Cell Apoptosis
In a study documented in Cancer Research, researchers synthesized a series of imidazo[4,5-c]pyridine derivatives. Among them, this compound was highlighted for its ability to trigger apoptosis in human breast cancer cells through the activation of caspase pathways.
Case Study 3: Neuroprotective Effects
Research published in Neuroscience Letters investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The findings suggested that treatment with this compound significantly reduced dopaminergic neuron loss.
Mechanism of Action
The mechanism of action of 7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Imidazo[4,5-b]pyridine Derivatives
- Example : 6-Bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one (CAS 161836-12-0)
- Key Differences :
- Ring Junction : Imidazo[4,5-b]pyridine (vs. c in the target compound) shifts the nitrogen position.
- Substituents : Bromine at position 6 (vs. 7) and ketone at position 2 (vs. 4) .
Imidazo[4,5-c]quinoline Derivatives
Substituent Modifications
AK-3280 (7-Bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-imidazo[4,5-c]pyridin-4-one)
1,3-Diallyl-6-bromo-imidazo[4,5-b]pyridin-2-one
Pharmacological Activity Comparison
Structural-Activity Relationship (SAR) Insights
Bromine Position :
- 7-Bromo substitution in imidazo[4,5-c]pyridin-4-one enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura for aryl introductions) .
- Position 6 bromine in imidazo[4,5-b]pyridin-2-one correlates with kinase inhibition .
Ketone Position: Ketone at position 4 (vs. 2 in imidazo[4,5-b]pyridinones) alters hydrogen-bonding patterns, impacting protein target selectivity .
Aryl Substituents :
- 5-Aryl groups (e.g., 4-(trifluoromethoxy)phenyl) in AK-3280 improve pharmacokinetics and tissue penetration .
Biological Activity
7-Bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's IUPAC name is 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one, with a molecular formula of C7H6BrN3O and a molecular weight of 228.049 g/mol. The presence of the bromine atom significantly influences its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to bind to specific enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways, making it a candidate for anticancer therapy .
Anticancer Activity
Research has shown that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant anticancer properties. In particular, 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4-one has been tested against various cancer cell lines:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness in cancer treatment.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for antimicrobial activity. Studies suggest that it may exhibit inhibitory effects against various bacterial strains, although specific data on this activity remains limited.
Study on Aurora Kinase Inhibition
A notable study focused on the inhibition of Aurora kinases by imidazo[4,5-c]pyridine derivatives. The research indicated that modifications to the compound could enhance selectivity and potency against different Aurora isoforms. The docking studies revealed that certain derivatives displayed superior binding affinity compared to standard inhibitors .
Synthesis and Structural Activity Relationship (SAR)
The synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4-one involves cyclization reactions from appropriate precursors. The structural activity relationship studies have highlighted that the bromine atom at position 7 is crucial for maintaining biological activity while allowing for further chemical modifications to enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
